8,9-Dihydro-5H-benzo[7]annulen-6(7H)-one
Overview
Description
8,9-Dihydro-5H-benzo7annulen-6(7H)-one is a chemical compound belonging to the class of benzoannulenes This compound is characterized by its unique structure, which includes a fused benzene ring and a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dihydro-5H-benzo7annulen-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cycloheptanone derivatives, which undergo cyclization in the presence of strong acids or bases to form the desired benzoannulene structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 8,9-Dihydro-5H-benzo7annulen-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include substituted benzoannulenes, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8,9-Dihydro-5H-benzo7annulen-6(7H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a ligand in biological assays and its interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 8,9-Dihydro-5H-benzo7annulen-6(7H)-one involves its interaction with specific molecular targets. For instance, as a selective estrogen receptor degrader, it binds to estrogen receptors and promotes their degradation, thereby inhibiting estrogen-mediated signaling pathways. This mechanism is particularly relevant in the context of treating estrogen-receptor-positive breast cancer .
Comparison with Similar Compounds
Properties
IUPAC Name |
5,7,8,9-tetrahydrobenzo[7]annulen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-7-3-6-9-4-1-2-5-10(9)8-11/h1-2,4-5H,3,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQFEVQCXBWMII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500117 | |
Record name | 5,7,8,9-Tetrahydro-6H-benzo[7]annulen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34663-15-5 | |
Record name | 5,7,8,9-Tetrahydro-6H-benzo[7]annulen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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